2-Methoxy-3-methylphenylboronic acid 2-Methoxy-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 909187-39-9
VCID: VC2276390
InChI: InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3
SMILES: B(C1=C(C(=CC=C1)C)OC)(O)O
Molecular Formula: C8H11BO3
Molecular Weight: 165.98 g/mol

2-Methoxy-3-methylphenylboronic acid

CAS No.: 909187-39-9

Cat. No.: VC2276390

Molecular Formula: C8H11BO3

Molecular Weight: 165.98 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3-methylphenylboronic acid - 909187-39-9

Specification

CAS No. 909187-39-9
Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
IUPAC Name (2-methoxy-3-methylphenyl)boronic acid
Standard InChI InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3
Standard InChI Key RGEFKQADFIJDCW-UHFFFAOYSA-N
SMILES B(C1=C(C(=CC=C1)C)OC)(O)O
Canonical SMILES B(C1=C(C(=CC=C1)C)OC)(O)O

Introduction

2-Methoxy-3-methylphenylboronic acid is an organoboron compound with the chemical formula C8H11BO3 and a molecular weight of 165.98 g/mol. It is primarily used as a reactant in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. This compound is part of the boronic acid family, which is known for its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Uses of 2-Methoxy-3-methylphenylboronic acid

2-Methoxy-3-methylphenylboronic acid is utilized in the synthesis of heterocyclic compounds, particularly as a precursor for CGRP receptor antagonists. These antagonists are significant in the treatment of conditions like migraines. The compound's role in organic synthesis makes it a valuable tool in medicinal chemistry.

Safety and Handling

The safety data sheet for 2-Methoxy-3-methylphenylboronic acid indicates that it poses acute toxicity risks through oral, dermal, and inhalation exposure. Precautions include avoiding inhalation of dust or fumes, wearing protective clothing, and ensuring thorough hand washing after handling. In case of exposure, immediate first aid measures should be taken, including moving to fresh air if inhaled, washing the skin with soap and water if contacted, and consulting a physician if symptoms persist .

Research Findings

Research on boronic acids, including 2-Methoxy-3-methylphenylboronic acid, highlights their versatility in organic synthesis. These compounds are crucial in cross-coupling reactions, which are essential for synthesizing complex molecules. The ability of boronic acids to form reversible covalent bonds with hydroxyl groups makes them useful in bioconjugation processes and drug delivery systems .

Analytical Techniques

Boronic acids, including 2-Methoxy-3-methylphenylboronic acid, can be analyzed using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These methods allow for the quantitation of boronic acids at very low concentrations, which is important for understanding their metabolism and disposition in biological systems .

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